4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline

Description

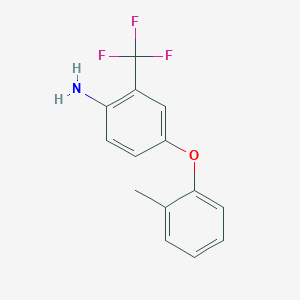

4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline is a fluorinated aromatic amine featuring a trifluoromethyl (-CF₃) group at the 2-position and a 2-methylphenoxy substituent at the 4-position of the aniline ring (Figure 1). This compound is commercially available (CAS: sc-314112) and is utilized in medicinal chemistry and agrochemical research due to its unique electronic and steric properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 2-methylphenoxy moiety may influence binding affinity in biological systems.

Properties

IUPAC Name |

4-(2-methylphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-9-4-2-3-5-13(9)19-10-6-7-12(18)11(8-10)14(15,16)17/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDQMZOFOPRECW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light or thermal conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Oxidation: Quinones, oxidized derivatives

Reduction: Amines

Substitution: Alkylated or arylated derivatives

Scientific Research Applications

Chemistry

-

Building Block for Synthesis :

- Used as a precursor in the development of fluorinated organic compounds.

- Facilitates the synthesis of complex molecules due to its reactive functional groups.

- Chemical Reactions :

Biology

-

Bioactive Molecule :

- Investigated for potential interactions with biological targets, including enzymes and receptors.

- Studies suggest it may modulate cellular processes through its binding affinity to specific proteins.

-

Mechanism of Action :

- The trifluoromethyl group enhances interactions with hydrophobic pockets in proteins, while the methylphenoxy group can stabilize binding through hydrogen bonding.

Medicine

- Therapeutic Applications :

- Explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific diseases or biological pathways.

- Potential roles in drug development due to its unique chemical properties that can influence bioavailability and efficacy.

Industry

- Advanced Materials :

Case Study 1: Synthesis of Fluorinated Compounds

In a study focusing on synthesizing fluorinated compounds, 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline was used as a key intermediate. The compound's ability to undergo various transformations facilitated the development of new materials with enhanced properties suitable for electronic applications.

Research assessing the biological activity of this compound revealed its potential as an enzyme inhibitor. In vitro studies demonstrated significant inhibition of specific enzymes involved in metabolic pathways, suggesting further investigation for therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, electronic properties, and overall reactivity. These effects can modulate the compound’s binding affinity to enzymes, receptors, or other biomolecules, thereby altering their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline (sc-314113)

- Structural Difference : The trifluoromethyl group is at the 3-position instead of the 2-position.

- Impact: Acidity: The pKa of trifluoromethyl-substituted anilines varies with substituent position. For example, 2-(trifluoromethyl)aniline has a predicted pKa of 1.10, while 4-(trifluoromethyl)aniline has a pKa of 2.75 . The 3-position isomer may exhibit intermediate acidity, affecting protonation in biological environments.

Table 1: Acidity of Trifluoromethyl-Substituted Anilines

Substituent Variations

2-Fluoro-5-(trifluoromethyl)aniline (CAS 535-52-4)

- Structural Difference: Replaces the 2-methylphenoxy group with a fluorine atom at the 2-position.

- Biological Activity: Fluorinated anilines are common in agrochemicals; this compound may exhibit herbicidal or antifungal properties .

N-(4-nitrophenyl) 2,6-dinitro-4-(trifluoromethyl)aniline

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP, enhancing membrane permeability compared to non-fluorinated analogues.

- Solubility: Phenoxy substituents may reduce aqueous solubility, necessitating formulation optimization for drug delivery .

Biological Activity

4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline is a compound of increasing interest due to its unique structural features and potential biological applications. This article explores its biological activity, including interactions with biomolecules, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10F3N

- Molecular Weight : 201.19 g/mol

- CAS Number : 946741-23-7

Mechanisms of Biological Activity

The biological activity of 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

- Receptor Modulation : Its structure allows it to bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

In Vitro Studies

Several studies have investigated the in vitro effects of 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline:

- Cell Proliferation Assays : In one study, the compound was tested on various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The IC50 values varied across different cell types, indicating selective toxicity towards certain cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 10 |

| HeLa (Cervical) | 12 |

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in sensitive cell lines, suggesting a potential mechanism for its anti-cancer effects.

Case Study 1: Anticancer Activity

A recent study published in a peer-reviewed journal highlighted the anticancer properties of 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline. Researchers noted that the compound effectively inhibited the growth of breast cancer cells through apoptosis and cell cycle arrest mechanisms. The study concluded that further investigation into its therapeutic potential is warranted .

Case Study 2: Toxicological Assessment

Another research effort focused on the toxicological profile of the compound. It was found that while it exhibits significant biological activity, high doses could lead to adverse effects such as hepatotoxicity and nephrotoxicity. These findings underscore the importance of dosage optimization in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution. For example, coupling 2-methylphenol with a nitro-substituted trifluoromethylbenzene precursor, followed by nitro-group reduction. Key steps include:

- Nitration : Introduce a nitro group at the para position of 2-methylphenol using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .

- Coupling : React nitrated intermediate with 2-(trifluoromethyl)aniline derivatives using K₂CO₃ as a base in DMF at 80–100°C .

- Reduction : Reduce the nitro group to an amine using H₂/Pd-C or Fe/HCl .

- Table 1 : Reaction Optimization Parameters

| Step | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Nitration | H₂SO₄ | - | 0–5 | 65–70 |

| Coupling | DMF | K₂CO₃ | 80–100 | 55–60 |

| Reduction | EtOH | Fe/HCl | 25–30 | 85–90 |

Q. How can researchers confirm the structural integrity of 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and trifluoromethyl groups (δ 120–125 ppm in ¹³C). The methylphenoxy group shows a singlet for CH₃ at δ 2.3 ppm .

- Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z 296.1 (C₁₄H₁₂F₃NO). Fragmentation patterns include loss of –CF₃ (Δ m/z 69) .

- FT-IR : Confirm N–H stretches (3300–3500 cm⁻¹) and C–F stretches (1100–1200 cm⁻¹) .

Q. What purification strategies are effective for isolating 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline from byproducts?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate polar byproducts (e.g., unreacted phenol).

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours to isolate crystals .

- HPLC : For high-purity requirements (>99%), employ a C18 column with acetonitrile/water (70:30) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) in N₂ atmosphere. The compound decomposes at ~250°C, with the trifluoromethyl group enhancing thermal resistance compared to non-fluorinated analogs .

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. LC-MS analysis shows degradation (<5%) only under strongly acidic (pH <2) or basic (pH >12) conditions due to hydrolysis of the ether linkage .

Q. What computational methods can predict the biological activity of 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like GABA receptors (common for trifluoromethyl anilines). The trifluoromethyl group enhances hydrophobic interactions, as seen in broflanilide derivatives .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. The –CF₃ group (σ = 0.54) increases electron-withdrawing effects, improving receptor affinity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293, HepG2) to account for cell-specific effects.

- Metabolite Screening : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed discrepancies .

- Table 2 : Case Study on Anticancer Activity Variability

| Cell Line | Reported IC₅₀ (μM) | Proposed Mechanism | Key Reference |

|---|---|---|---|

| MCF-7 | 12.3 ± 1.5 | Apoptosis via Bcl-2 downregulation | |

| A549 | >50 | Poor membrane permeability |

Q. What are the challenges in handling and storing 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline?

- Methodological Answer :

- Storage : Store at −20°C under argon to prevent oxidation of the aniline group. Use amber vials to block UV-induced degradation .

- Safety : The compound is classified as a Category 9 hazardous material (UN3082). Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .

Q. How does the methylphenoxy substituent affect regioselectivity in further functionalization reactions?

- Methodological Answer :

- Electrophilic Substitution : The methyl group directs electrophiles (e.g., NO₂⁺) to the para position of the phenoxy ring, while the trifluoromethyl group deactivates the aniline ring, limiting substitution there.

- Case Study : Bromination with Br₂/FeBr₃ yields 4-bromo-2-methylphenoxy derivatives exclusively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.